molecular formula C21H24N4O3 B2907084 N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1251704-75-2

N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Cat. No. B2907084
CAS RN: 1251704-75-2
M. Wt: 380.448
InChI Key: ZRNMLEYEJDECLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the nicotinamide family and has been shown to exhibit promising effects on various biological processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is not fully understood. However, studies have suggested that this compound may act through the inhibition of various signaling pathways, such as the NF-κB and MAPK pathways. These pathways are involved in the regulation of various cellular processes, including inflammation and cell survival.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, this compound has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is its potential therapeutic applications. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide. One area of research could focus on the development of more efficient synthesis methods to increase the yield of this compound. Another area of research could focus on the optimization of the chemical structure of this compound to improve its solubility and bioavailability. In addition, further studies could be conducted to investigate the potential therapeutic applications of this compound in various disease models.

Synthesis Methods

The synthesis of N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves a multi-step process that has been described in the literature. The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid to form an intermediate product. This intermediate product is then reacted with nicotinoyl chloride to yield the final product, N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, this compound has also been shown to have anti-tumor effects, as it can induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-13-14(2)24-25(15(13)3)20-9-7-17(12-22-20)21(26)23-11-16-6-8-18(27-4)19(10-16)28-5/h6-10,12H,11H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNMLEYEJDECLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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